![molecular formula C19H28N2O4 B2954637 (3,5-Dimethoxyphenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2320421-28-9](/img/structure/B2954637.png)
(3,5-Dimethoxyphenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
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Overview
Description
(3,5-Dimethoxyphenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. The compound belongs to the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the human endocannabinoid system.
Scientific Research Applications
Synthesis and Structural Analysis
- Thermal, Optical, and Structural Studies : A study focused on the synthesis of a related compound involving complex reaction processes and characterized its structure through various spectroscopic techniques and single crystal X-ray diffraction studies. The research highlighted the stability and interactive forces within the crystal structure, providing a foundation for understanding similar compounds' molecular and electronic properties (C. S. Karthik et al., 2021).
Biological and Pharmacological Potential
- Antimicrobial Activity : Another study synthesized derivatives of a similar structure and evaluated their in vitro antibacterial and antifungal activities. Some compounds showed good antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Antioxidant Properties
- Synthesis and Antioxidant Potency : Research into related compounds includes the synthesis of molecules with potential antioxidant properties. Studies involved characterizing these molecules using spectroscopic methods and evaluating their efficacy through various antioxidant assays, indicating the role these compounds could play in developing antioxidant therapies (J. Dineshkumar & P. Parthiban, 2022).
Chemical Reactions and Methodologies
- Novel Reactions and Synthesis Techniques : The research also extends to exploring novel chemical reactions and synthesis techniques that can be applied to a wide range of compounds, including those similar to (3,5-Dimethoxyphenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone. These studies contribute to the broader understanding of chemical synthesis and the development of new compounds with potential applications in various fields (V. Nair et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been found to targetDipeptidyl peptidase 4 , a protein involved in glucose metabolism and immune regulation.
Biochemical Pathways
Given its potential target, it may influence pathways related toglucose metabolism and immune response .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles . The metabolism and excretion of this compound remain unknown.
Result of Action
Based on its potential target, it may influencecellular glucose levels and immune cell activity .
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-23-16-6-9-21(13-16)15-4-7-20(8-5-15)19(22)14-10-17(24-2)12-18(11-14)25-3/h10-12,15-16H,4-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWVSUZQYCSTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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